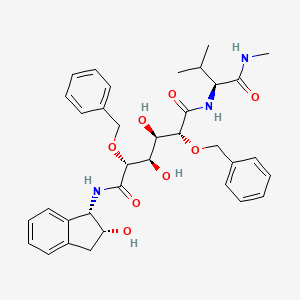
Inhibitor bea388
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inhibitor BEA388 is a small molecule that belongs to the class of organic compounds known as N-acyl-alpha amino acids and derivatives. These compounds contain an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom. This compound has been studied for its potential use as an inhibitor of the Human Immunodeficiency Virus (HIV) protease, making it a candidate for antiviral drug development .
Preparation Methods
The synthesis of Inhibitor BEA388 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions often involve the use of protecting groups, coupling reagents, and catalysts to achieve the desired product. Industrial production methods may involve optimization of these steps to improve yield and purity .
Chemical Reactions Analysis
Inhibitor BEA388 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: Substitution reactions can occur at specific positions on the molecule, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure-activity relationship of protease inhibitors.
Biology: The compound is used in biochemical assays to investigate the inhibition of HIV protease.
Medicine: Inhibitor BEA388 is a candidate for the development of antiviral drugs targeting HIV.
Industry: The compound’s synthesis and optimization are of interest for pharmaceutical manufacturing processes
Mechanism of Action
Inhibitor BEA388 exerts its effects by binding to the active site of the HIV protease enzyme. This binding prevents the protease from cleaving its natural substrates, thereby inhibiting the replication of the virus. The molecular targets involved include the catalytic aspartic acid residues of the protease, and the binding interactions involve hydrogen bonds and hydrophobic interactions .
Comparison with Similar Compounds
Inhibitor BEA388 can be compared with other HIV protease inhibitors such as indinavir, saquinavir, and ritonavir. While these compounds share a similar mechanism of action, this compound is unique in its specific binding interactions and structural features. The presence of certain functional groups and the overall molecular architecture contribute to its distinct inhibitory profile .
Similar Compounds
- Indinavir
- Saquinavir
- Ritonavir
Properties
Molecular Formula |
C35H43N3O8 |
|---|---|
Molecular Weight |
633.7 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-3,4-dihydroxy-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-N'-[(2S)-3-methyl-1-(methylamino)-1-oxobutan-2-yl]-2,5-bis(phenylmethoxy)hexanediamide |
InChI |
InChI=1S/C35H43N3O8/c1-21(2)27(33(42)36-3)37-34(43)31(45-19-22-12-6-4-7-13-22)29(40)30(41)32(46-20-23-14-8-5-9-15-23)35(44)38-28-25-17-11-10-16-24(25)18-26(28)39/h4-17,21,26-32,39-41H,18-20H2,1-3H3,(H,36,42)(H,37,43)(H,38,44)/t26-,27+,28+,29-,30-,31-,32-/m1/s1 |
InChI Key |
VZNNJZGVQVNHCM-CDNLURBZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC)NC(=O)[C@@H]([C@@H]([C@H]([C@H](C(=O)N[C@@H]1[C@@H](CC2=CC=CC=C12)O)OCC3=CC=CC=C3)O)O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(C)C(C(=O)NC)NC(=O)C(C(C(C(C(=O)NC1C(CC2=CC=CC=C12)O)OCC3=CC=CC=C3)O)O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-{(3R,5R)-5-[(S)-amino(carboxy)methyl]isoxazolidin-3-yl}-L-cysteine](/img/structure/B10776775.png)
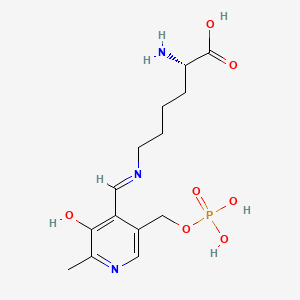
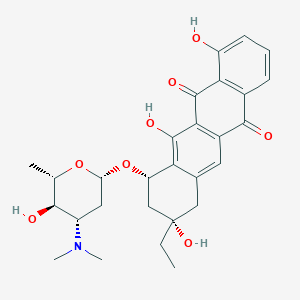
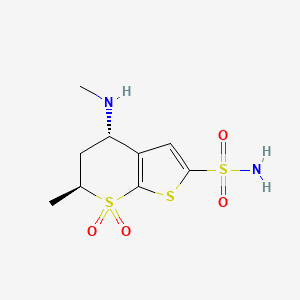
![N-{3-[4-(3-Amino-propyl)-piperazin-1-YL]-propyl}-3-nitro-5-(galactopyranosyl)-beta-benzamide](/img/structure/B10776798.png)

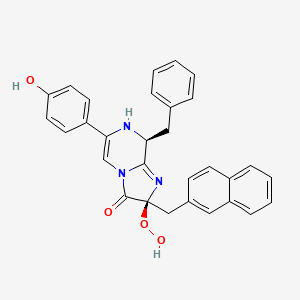
![O-{Hydroxy[((2R)-2-hydroxy-3-{[(1S)-1-hydroxypentadecyl]oxy}propyl)oxy]phosphoryl}-L-serine](/img/structure/B10776825.png)
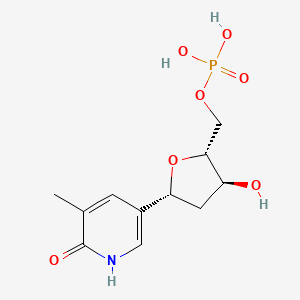
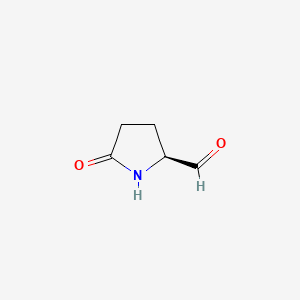
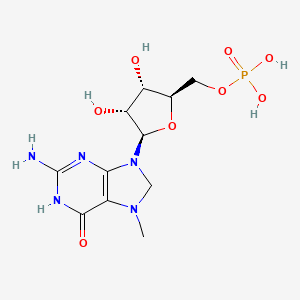
![1-[2-(3-Biphenyl)-4-methylvaleryl)]amino-3-(2-pyridylsulfonyl)amino-2-propanone](/img/structure/B10776844.png)
![2-[[(2S)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B10776855.png)
![3-[5-[[4-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-2-[(3-ethyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10776856.png)
